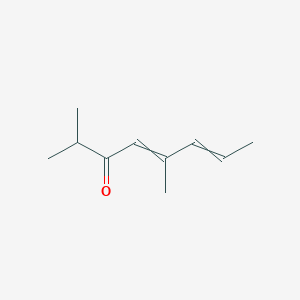
2,5-Dimethylocta-4,6-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethylocta-4,6-dien-3-one is an organic compound characterized by its unique structure, which includes a conjugated diene system and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylocta-4,6-dien-3-one can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the conjugated diene system. For example, the reaction between 2,5-dimethylhexanal and acetone under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions, utilizing catalysts to enhance reaction rates and yields. The process may also include purification steps such as distillation or recrystallization to obtain high-purity products.
化学反応の分析
Types of Reactions
2,5-Dimethylocta-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The conjugated diene system allows for electrophilic addition reactions, such as Diels-Alder reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or hydrogen halides can be used for addition reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or addition products.
科学的研究の応用
2,5-Dimethylocta-4,6-dien-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2,5-Dimethylocta-4,6-dien-3-one involves its interaction with various molecular targets. The conjugated diene system allows for interactions with electrophilic species, while the ketone group can participate in nucleophilic addition reactions. These interactions can lead to the formation of reactive intermediates, which may exert biological effects through pathways such as oxidative stress or enzyme inhibition.
類似化合物との比較
Similar Compounds
2,5-Dimethylhex-3-ene-2-one: Similar structure but lacks the conjugated diene system.
2,5-Dimethylhepta-4,6-dien-3-one: Similar structure with a different carbon chain length.
特性
CAS番号 |
93626-97-2 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
2,5-dimethylocta-4,6-dien-3-one |
InChI |
InChI=1S/C10H16O/c1-5-6-9(4)7-10(11)8(2)3/h5-8H,1-4H3 |
InChIキー |
QJOKTXLNLSZGEP-UHFFFAOYSA-N |
正規SMILES |
CC=CC(=CC(=O)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene](/img/structure/B14343492.png)
![2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol](/img/structure/B14343494.png)
![2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14343499.png)
![Benzenamine, N-ethyl-4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-2-methyl-, monoacetate](/img/structure/B14343500.png)
![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)


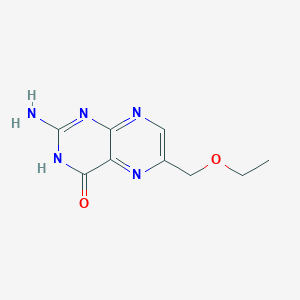


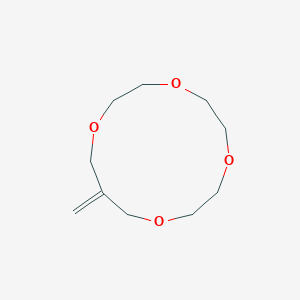
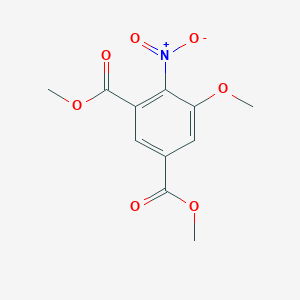
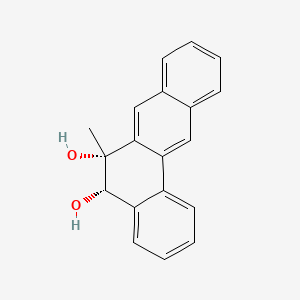
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
